4-methoxy-2-methyl-N-pentylaniline
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Overview
Description
4-Methoxy-2-methyl-N-pentylaniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a pentyl group and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-pentylaniline can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2-methylaniline with pentyl halides in the presence of a base. This reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions .
Another method involves the direct alkylation of aniline derivatives using alcohols in the presence of a catalyst. For example, iron-catalyzed direct alkylation of aniline with pentanol can be employed to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-N-pentylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-2-methyl-N-pentylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-pentylaniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but lacks the pentyl group.
N-Methyl-N-pentylaniline: Similar structure but lacks the methoxy group.
4-Methoxy-N-methylbenzenamine: Similar structure but lacks the pentyl group
Uniqueness
4-Methoxy-2-methyl-N-pentylaniline is unique due to the presence of both the methoxy and pentyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-methoxy-2-methyl-N-pentylaniline |
InChI |
InChI=1S/C13H21NO/c1-4-5-6-9-14-13-8-7-12(15-3)10-11(13)2/h7-8,10,14H,4-6,9H2,1-3H3 |
InChI Key |
LOFOLCXEBAVIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C=C(C=C1)OC)C |
Origin of Product |
United States |
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